molecular formula C15H28N2O2 B1439206 Tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate CAS No. 812690-40-7

Tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate

Cat. No. B1439206
M. Wt: 268.39 g/mol
InChI Key: NNZQFZSKWUWNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate is a chemical compound . It is a type of a chemical entity and a subclass of a chemical compound . Its molecular mass is 268.3956 .

Scientific Research Applications

Graphical Synthetic Routes for Pharmaceuticals

One application involves its role in the synthesis of vandetanib , an anticancer drug. A review of synthetic routes highlighted that tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate is a key intermediate in creating vandetanib, showcasing a method with favorable yield and commercial value in industrial-scale manufacturing Mi, W. (2015). Fine Chemical Intermediates.

Synthesis of N-Heterocycles

The compound has also been discussed in the context of synthesizing N-heterocycles . Chiral sulfinamides, notably tert-butanesulfinamide, have emerged as gold standards in the stereoselective synthesis of amines and their derivatives, with applications in creating piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are significant in natural products and therapeutically relevant compounds Philip, R., Radhika, S., Saranya, P., & Anilkumar, G. (2020). RSC Advances.

Environmental Pollution Mitigation

Research on methyl tert-butyl ether (MTBE) decomposition by adding hydrogen in a cold plasma reactor reflects efforts to mitigate environmental pollution caused by MTBE, a gasoline additive. This study underscores the potential of using radiofrequency plasma reactors for decomposing MTBE into less harmful substances, suggesting a novel method for environmental remediation Hsieh, L., Tsai, C.-H., Chang, J., & Tsao, M. (2011). Aerosol and Air Quality Research.

Bioseparation Processes

The compound's relevance extends to bioseparation processes , particularly through the use of three-phase partitioning (TPP) as a nonchromatographic bioseparation technology. TPP has gained attention for the extraction, separation, and purification of bioactive molecules from natural sources for use in food, cosmetics, and medicine. This review emphasizes the potential of TPP in producing and separating various bioactive molecules efficiently and sustainably Yan, J., Wang, Y., Qiu, W.-Y., Ma, H., Wang, Z., & Wu, J.-Y. (2018). Critical Reviews in Food Science and Nutrition.

properties

IUPAC Name

tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-8-13(9-11-17)16-12-6-4-5-7-12/h12-13,16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZQFZSKWUWNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656256
Record name tert-Butyl 4-(cyclopentylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate

CAS RN

812690-40-7
Record name tert-Butyl 4-(cyclopentylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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